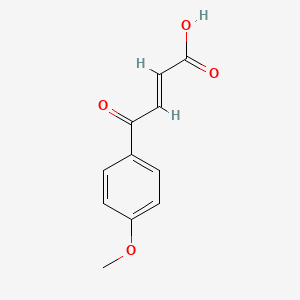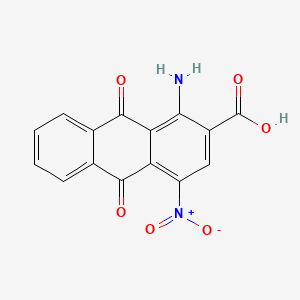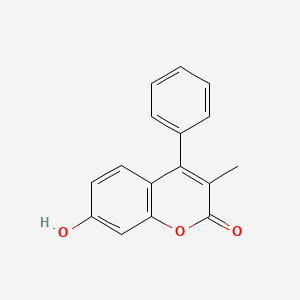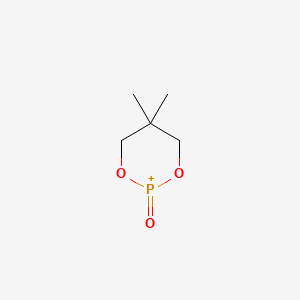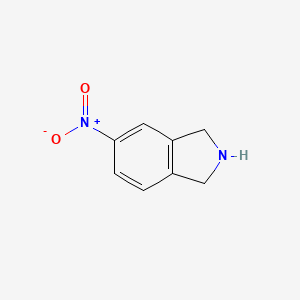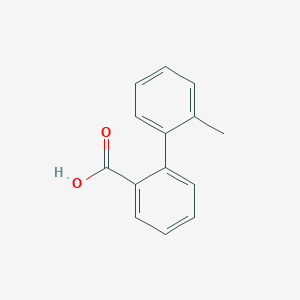
5-Hydroxy-3',4',7-trimethoxyflavone
Vue d'ensemble
Description
5-Hydroxy-3,4',7-trimethoxyflavone, also known as 5-hydroxy-3,4',7-trimethoxy-4-hydroxyflavone, is a naturally occurring flavone. It is found in various plants such as the Chinese herb Scutellaria baicalensis, commonly known as Chinese Skullcap. Flavones are a class of flavonoids and are known for their antioxidant and anti-inflammatory properties. 5-Hydroxy-3,4',7-trimethoxyflavone has been studied for its potential medicinal properties and has been found to have multiple applications in the scientific and medical fields.
Applications De Recherche Scientifique
Antimicrobial Activity
5-Hydroxy-3’,4’,7-trimethoxyflavone has been studied for its antimicrobial properties. It has shown promising antimicrobial activity against multidrug-resistant bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth and showed synergistic effects when combined with certain antibiotics .
Anti-Inflammatory Activity
The compound has been found to exhibit anti-inflammatory activity. In a study, it significantly inhibited nitric oxide production and demonstrated a slight reduction in prostaglandin-E2 level at tested concentrations. The production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, were obviously reduced by 5-hydroxy-3’,4’,7-trimethoxyflavone in a concentration-dependent manner .
Modulation of Antibiotic Activity
5-Hydroxy-3’,4’,7-trimethoxyflavone has been found to modulate the activity of antibiotics. It showed synergistic effects when combined with two distinct antibiotic classes, the fluoroquinolone norfloxacin and the aminoglycoside gentamicin .
Inhibition of Nitric Oxide Synthase and Cyclooxygenase-2
The compound has been found to induce reduction in the mRNA expressions of inducible nitric oxide synthase and cyclooxygenase-2, indicating that inhibition occurs at the transcriptional level .
Potential Therapeutic Strategy Against Inflammation-Related Diseases
The findings from various studies envisage 5-hydroxy-3’,4’,7-trimethoxyflavone as a potential candidate molecule for the progress of therapeutic strategy against inflammation-related diseases .
Interaction with Inflammatory Mediators
Molecular docking and dynamic simulations studies have shown that 5-hydroxy-3’,4’,7-trimethoxyflavone interacts with inflammatory mediators such as inducible nitric oxide synthase and cyclooxygenase-2 .
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-11-7-12(19)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)16(6-10)23-3/h4-9,19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXDQWDOVZUNNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183329 | |
| Record name | Gonzalitosin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-3',4',7-trimethoxyflavone | |
CAS RN |
29080-58-8 | |
| Record name | Gonzalitosin I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029080588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gonzalitosin I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-HYDROXY-3',4',7-TRIMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU4UA4TVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



